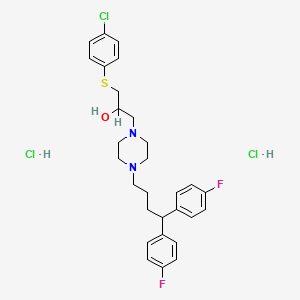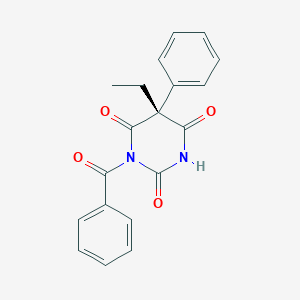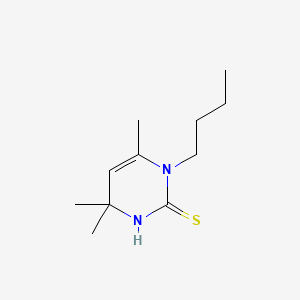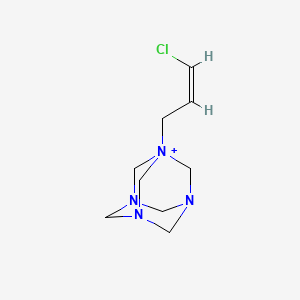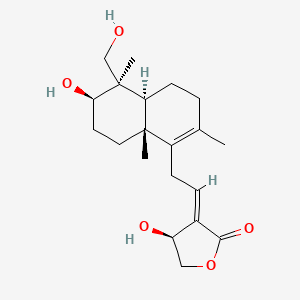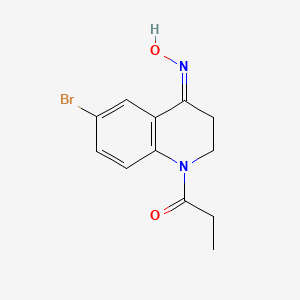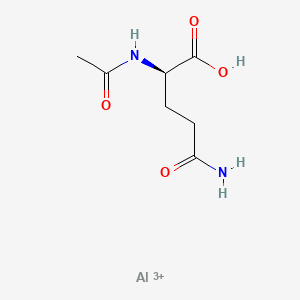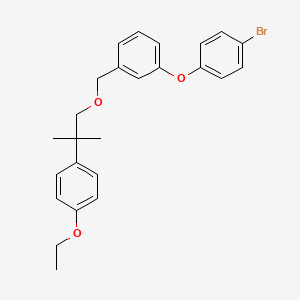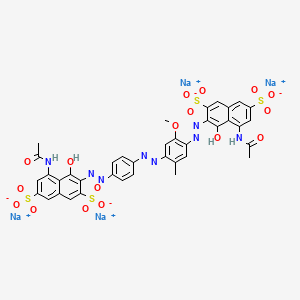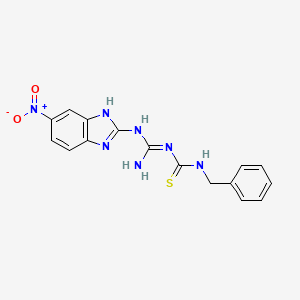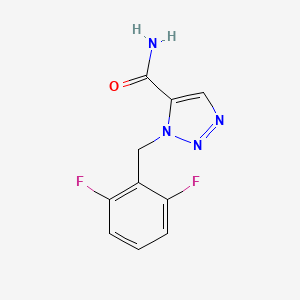
2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) est un composé organique complexe reconnu pour sa structure chimique et ses propriétés uniques. Ce composé appartient à la famille des benzopyranes, caractérisée par un système cyclique fusionné de benzène et de pyrane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation de dérivés de benzopyrane appropriés avec des intermédiaires de phénylméthylène dans des conditions contrôlées. La réaction nécessite souvent des catalyseurs tels que les acides de Lewis pour faciliter la formation du produit souhaité. La température de réaction, le choix du solvant et la durée de la réaction sont des paramètres critiques qui influencent le rendement et la pureté du composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une rentabilité. Le processus peut inclure des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et une évolutivité constantes. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle ou les cycles aromatiques, conduisant à différentes formes réduites.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques ou les groupes hydroxyle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux, colorants et polymères en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de 2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) implique son interaction avec diverses cibles et voies moléculaires. Les groupes hydroxyle peuvent participer à des liaisons hydrogène et à des réactions redox, influençant les processus cellulaires. Le pont phénylméthylène peut contribuer à la capacité du composé à interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis[4-hydroxy-]
- 2H-1-Benzopyran-2-one, 7-méthoxy-
- 2H-1-Benzopyran-2-one, 3-(1,1-diméthyl-2-propényl)-7-hydroxy-6-méthoxy-
Unicité
Comparé à des composés similaires, 2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) se distingue par sa combinaison unique de groupes hexyle et hydroxyle, ce qui améliore sa solubilité et sa réactivité.
Ce survol complet met en évidence l’importance de 2H-1-Benzopyran-2-one, 3,3’-(phénylméthylène)bis(6-hexyl-4,7-dihydroxy-) dans divers domaines scientifiques et industriels. Sa structure et ses propriétés uniques en font un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
6322-95-8 |
|---|---|
Formule moléculaire |
C37H40O8 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
6-hexyl-3-[(6-hexyl-4,7-dihydroxy-2-oxochromen-3-yl)-phenylmethyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C37H40O8/c1-3-5-7-10-16-23-18-25-29(20-27(23)38)44-36(42)32(34(25)40)31(22-14-12-9-13-15-22)33-35(41)26-19-24(17-11-8-6-4-2)28(39)21-30(26)45-37(33)43/h9,12-15,18-21,31,38-41H,3-8,10-11,16-17H2,1-2H3 |
Clé InChI |
JBLNKXDECGBIDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C(C3=CC=CC=C3)C4=C(C5=C(C=C(C(=C5)CCCCCC)O)OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




